5-(2-Phenylethylidene)imidazolidine-2,4-dione
CAS No.: 135352-68-0
Cat. No.: VC5364482
Molecular Formula: C11H10N2O2
Molecular Weight: 202.213
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135352-68-0 |
|---|---|
| Molecular Formula | C11H10N2O2 |
| Molecular Weight | 202.213 |
| IUPAC Name | (5E)-5-(2-phenylethylidene)imidazolidine-2,4-dione |
| Standard InChI | InChI=1S/C11H10N2O2/c14-10-9(12-11(15)13-10)7-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14,15)/b9-7+ |
| Standard InChI Key | OGOXNNGHEXFLIN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC=C2C(=O)NC(=O)N2 |
Introduction
Chemical Structure and Nomenclature
Core Scaffold and Stereochemistry
The compound features a bicyclic structure comprising a five-membered imidazolidine ring with two ketone groups at positions 2 and 4. The phenylethylidene moiety at position 5 introduces a conjugated double bond, adopting a (Z)-configuration in the most stable conformer . This configuration is confirmed by the SMILES notation C1=CC=C(C=C1)C/C=C\2/C(=O)NC(=O)N2, which specifies the Z stereochemistry via the \C=C\ notation . The planar arrangement of the imidazolidine ring and phenyl group facilitates π-orbital overlap, enhancing stability and influencing reactivity .
Systematic and Common Names
The IUPAC name (5Z)-5-(2-phenylethylidene)imidazolidine-2,4-dione reflects both the substituent position and stereochemistry . Alternative synonyms include 5-phenethylidene-imidazolidin-2,4-dione and the CAS registry number 135352-68-0 . The compound is cataloged under PubChem CID 42884300 and Nikkaji J436.557G, underscoring its recognition in chemical databases .
Synthesis and Reactivity
Functionalization and Derivatives
Nucleophilic substitution at the N3 position is a common modification for imidazolidine-diones. For example, 5,5-diphenylimidazolidine-2,4-dione undergoes alkylation or acylation to produce water-soluble prodrugs . Similarly, halogenation or reduction of the exocyclic double bond could yield derivatives with altered physicochemical properties .
Physicochemical Properties
Molecular and Stereoelectronic Features
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logP: Predicted to be ~1.95 based on structural analogs , indicating moderate lipophilicity.
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Hydrogen Bonding: Two ketone oxygen atoms act as hydrogen bond acceptors, while the N-H group (if present) serves as a donor .
Spectroscopic Characteristics
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Infrared (IR): Strong absorption bands at 1775–1676 cm⁻¹ correspond to C=O stretches of the diketone . A C=C stretch from the phenylethylidene group appears near 1566 cm⁻¹ .
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NMR:
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Mass Spectrometry: Predicted [M+H]+ ion at m/z 203.08 and major fragments at m/z 185 (loss of H₂O) and 77 (phenyl group) .
Predicted Biological and Industrial Applications
Material Science Applications
The rigid, conjugated structure makes this compound a candidate for organic semiconductors or photovoltaic materials. The Predicted Collision Cross Section (CCS) of 148.2 Ų for [M+H]+ indicates moderate gas-phase stability, relevant for mass spectrometry imaging .
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